4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

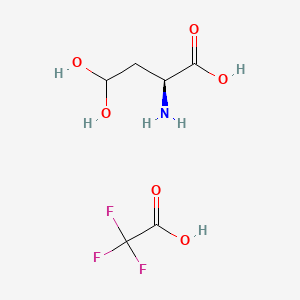

4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt is a biochemical compound with the molecular formula C4H9NO4•C2HF3O2 and a molecular weight of 249.14 g/mol . It is primarily used in proteomics research and is known for its unique properties that make it valuable in various scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt typically involves the reaction of L-homoserine with trifluoroacetic acid. The process includes the following steps:

Protection of Functional Groups: The amino and hydroxyl groups of L-homoserine are protected to prevent unwanted side reactions.

Reaction with Trifluoroacetic Acid: The protected L-homoserine is then reacted with trifluoroacetic acid under controlled conditions to form the trifluoroacetic acid salt.

Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Peptide Synthesis

4-Hydroxy-L-homoserine trifluoroacetic acid salt is frequently employed in the synthesis of peptides. Its ability to act as a building block allows for the incorporation of hydroxyl groups into peptide chains, which can enhance solubility and biological activity. For example, its use in synthesizing modified peptides has been shown to improve their pharmacological properties, making them more effective in therapeutic applications .

Protein Modification

The compound is also utilized for post-translational modifications of proteins, particularly in lipidation processes that are critical for the function of many proteins involved in cellular signaling pathways. This application has implications in developing treatments for diseases such as cancer and neurodegenerative disorders, where aberrant lipidation patterns are often observed .

Chromatography Techniques

This compound is beneficial in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its presence can enhance the resolution and detection sensitivity of peptides during analysis by minimizing ion suppression effects typically caused by trifluoroacetic acid .

Mass Spectrometry

In mass spectrometry, the compound aids in improving signal intensity for peptide analysis. By utilizing postcolumn electrophoretic mobility control techniques, researchers have been able to significantly enhance the detection of peptides while reducing interference from trifluoroacetic acid .

Case Study 1: Enhanced Peptide Detection

A study demonstrated that incorporating this compound into the mobile phase during HPLC significantly increased the detection sensitivity of various peptides. The results indicated a signal enhancement ranging from 9 to 35 times compared to traditional methods without this compound .

Case Study 2: Lipidation in Disease Treatment

Research focusing on peptide lipidation highlighted that modifying peptides with 4-Hydroxy-L-homoserine can lead to potential therapies targeting lipidated proteins involved in cancer progression and neurodegenerative diseases. The study outlined how these modifications could be strategically employed to regulate protein activity and improve therapeutic outcomes .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.

Pathways Involved: It plays a role in the biosynthesis of essential amino acids and other biochemical processes.

Comparaison Avec Des Composés Similaires

L-Homoserine: An intermediate in the biosynthesis of essential amino acids.

4-Hydroxy-L-homoserine: A derivative of L-homoserine with similar properties but without the trifluoroacetate group.

Activité Biologique

4-Hydroxy-L-homoserine trifluoroacetic acid salt (CAS No. 153530-52-0) is a derivative of homoserine, an amino acid that plays a crucial role in various biological processes. This compound has garnered interest due to its potential biological activities, particularly in enzymatic pathways and metabolic processes. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

This compound is characterized by its trifluoroacetate moiety, which enhances its solubility and stability in biological systems. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C5H8F3NO3 |

| Molecular Weight | 201.12 g/mol |

| Solubility | Soluble in water |

Enzymatic Inhibition

Research indicates that 4-hydroxy-L-homoserine acts as an inhibitor of specific enzymes involved in amino acid biosynthesis. For instance, it has been shown to inhibit the activity of homoserine kinase (ThrB), which is pivotal in the threonine biosynthetic pathway. A study demonstrated that lowering the concentration of homoserine could enhance the activity of 4-hydroxy-threonine kinase, leading to increased production of pyridoxal phosphate (PLP) through serendipitous biosynthetic pathways .

Case Studies

-

Enzyme Activity Modulation :

In a study involving Escherichia coli, mutations in the thrA gene resulted in reduced levels of homoserine, subsequently increasing lysine biosynthesis. The introduction of 4-hydroxy-L-homoserine into the media significantly impacted growth rates and metabolite production, suggesting its role as a metabolic regulator . -

Toxicity Studies :

While investigating the toxicity of trifluoroacetic acid derivatives, it was found that compounds like this compound exhibited lower toxicity compared to other fluorinated compounds when tested on aquatic organisms. The EC50 values were consistently above 100 mg/L, indicating a relatively safe profile for environmental applications .

The mechanism by which 4-hydroxy-L-homoserine exerts its biological effects involves its interaction with specific metabolic pathways and enzyme systems. By inhibiting key enzymes such as ThrB, it alters the flux of metabolites within amino acid biosynthesis pathways. This modulation can lead to significant changes in cellular metabolism and growth dynamics.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 4-hydroxy-L-homoserine:

- Inhibition of Homoserine Kinase : Demonstrated through kinetic assays that showed decreased enzymatic activity upon exposure to increasing concentrations of 4-hydroxy-L-homoserine.

- Increased Lysine Production : Mutant strains with reduced homoserine levels showed enhanced lysine production when supplemented with this compound.

- Safety Profile : Toxicity assessments revealed minimal adverse effects on non-target organisms, supporting its potential use in biotechnological applications.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-amino-4,4-dihydroxybutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4.C2HF3O2/c5-2(4(8)9)1-3(6)7;3-2(4,5)1(6)7/h2-3,6-7H,1,5H2,(H,8,9);(H,6,7)/t2-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPPSAMXQDRKHA-DKWTVANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.